2-(7-Heptadecynyloxy)tetrahydro-2H-pyran
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Overview
Description
2-(7-Heptadecynyloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C22H40O2 and a molecular weight of 336.5518 . It is a derivative of tetrahydro-2H-pyran, featuring a heptadecynyloxy group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with a heptadecynyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the tetrahydro-2H-pyran . The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through distillation or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(7-Heptadecynyloxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted pyran derivatives
Scientific Research Applications
2-(7-Heptadecynyloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The heptadecynyloxy group can interact with hydrophobic pockets in proteins, while the pyran ring can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran: A simpler analog without the heptadecynyloxy group.
2-(2-Propynyloxy)tetrahydro-2H-pyran: A similar compound with a shorter alkyne chain.
2-(5-Bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides: A more complex derivative with additional functional groups.
Uniqueness
2-(7-Heptadecynyloxy)tetrahydro-2H-pyran is unique due to its long alkyne chain, which imparts distinct chemical and physical properties. This structural feature allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions compared to its simpler analogs .
Properties
Molecular Formula |
C22H40O2 |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
2-heptadec-7-ynoxyoxane |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-22-19-16-18-21-24-22/h22H,2-9,12-21H2,1H3 |
InChI Key |
ONANHJGDQJCYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
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